N'-[(E)-(4-nitrophenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-nitrophenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 315184-06-6
Molecular Weight: 548.582 g/mol
Preparation Methods
Industrial Production Methods: As of now, there is no established industrial-scale production method for N’-[(E)-(4-nitrophenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide. Its limited availability restricts large-scale production.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including:
Oxidation: Potential oxidation reactions may occur at specific functional groups.
Reduction: Reduction processes could modify the nitro group or other substituents.
Substitution: Substitution reactions may involve the piperidine ring or other moieties.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. Researchers would need to explore literature or conduct experiments to identify suitable reagents.
Major Products: The major products resulting from these reactions would vary based on the specific reaction type. Further research is necessary to determine the exact products.
Scientific Research Applications
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing specialized materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains elusive. Researchers would need to investigate its molecular targets and pathways to unravel its mode of action.
Comparison with Similar Compounds
While information on similar compounds is scarce, we can highlight its uniqueness. Unfortunately, I don’t have a list of similar compounds readily available. Researchers may need to explore databases or consult experts in the field.
Properties
Molecular Formula |
C14H18N4O3 |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H18N4O3/c19-14(11-17-8-2-1-3-9-17)16-15-10-12-4-6-13(7-5-12)18(20)21/h4-7,10H,1-3,8-9,11H2,(H,16,19)/b15-10+ |
InChI Key |
QMAOTIYWIGKTGW-XNTDXEJSSA-N |
Isomeric SMILES |
C1CCN(CC1)CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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